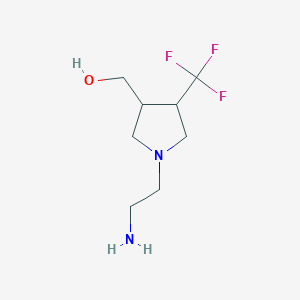

![molecular formula C11H16N2O2 B1477201 3-(6-Etoxi-3-azabiciclo[3.1.1]heptan-3-il)-3-oxopropanonitrilo CAS No. 2097994-97-1](/img/structure/B1477201.png)

3-(6-Etoxi-3-azabiciclo[3.1.1]heptan-3-il)-3-oxopropanonitrilo

Descripción general

Descripción

“3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile” is a compound that incorporates the 3-azabicyclo[3.1.1]heptane core . This core has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .

Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Molecular Structure Analysis

The 3-azabicyclo[3.1.1]heptane core resembles the pyridine ring well, as the geometric parameters remained very similar . This core was proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Aplicaciones Científicas De Investigación

Investigación farmacéutica

Este compuesto es un intermedio clave en la síntesis de varios agentes farmacéuticos. Su estructura es particularmente relevante en el desarrollo de fármacos que se dirigen a las vías neurológicas, ya que el fragmento azabicicloheptano puede imitar ciertas interacciones de neurotransmisores con receptores . Por ejemplo, modificaciones de este compuesto se han incorporado a la estructura de los fármacos antihistamínicos, reemplazando el fragmento de piridina para mejorar las propiedades fisicoquímicas .

Biotecnología

En aplicaciones biotecnológicas, la estructura bicíclica del compuesto es valiosa para crear moléculas conformacionalmente restringidas que pueden servir como inhibidores o moduladores enzimáticos . Esto es particularmente útil en el diseño de fármacos selectivos que requieren un alto grado de especificidad para sus moléculas biológicas diana.

Ciencia de los materiales

La estructura rígida del compuesto lo convierte en un candidato interesante para el desarrollo de nuevos materiales. Su incorporación en polímeros podría conducir a materiales con propiedades mecánicas únicas, potencialmente útiles en la creación de dispositivos biomédicos más duraderos o recubrimientos resistentes al medio ambiente .

Ciencia ambiental

En la ciencia ambiental, este compuesto podría explorarse por su uso potencial en procesos de biorremediación. Su estructura química puede permitirle interactuar con contaminantes, facilitando su descomposición por microbios ambientales o actuando como un andamio para agentes catalíticos diseñados para neutralizar sustancias nocivas .

Química analítica

La firma química única del compuesto lo convierte en un estándar valioso en química analítica. Se puede utilizar para calibrar instrumentos o como un compuesto de referencia en espectrometría de masas para identificar y cuantificar compuestos similares en muestras biológicas complejas .

Síntesis química

Como intermedio de síntesis versátil, este compuesto se puede utilizar para crear una amplia gama de otras sustancias químicas. Su reactividad permite una funcionalización selectiva, lo que lo convierte en un valioso bloque de construcción en la síntesis de moléculas más complejas para investigación o uso industrial .

Mecanismo De Acción

Target of Action

The primary target of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile is currently unknown. This compound is a derivative of 3-azabicyclo[3.1.1]heptanes , which have been incorporated into the structure of the antihistamine drug Rupatidine

Mode of Action

The exact mode of action of 3-(6-Ethoxy-3-azabicyclo[31It is known that the compound is synthesized by the reduction of spirocyclic oxetanyl nitriles . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 3-(6-Ethoxy-3-azabicyclo[31Given its structural similarity to 3-azabicyclo[3.1.1]heptanes , it is possible that it may affect similar pathways. For instance, if it interacts with histamine receptors like Rupatidine, it could potentially affect pathways related to inflammation and allergic responses.

Análisis Bioquímico

Biochemical Properties

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that the compound forms stable complexes with certain proteins, thereby modulating their activity .

Cellular Effects

The effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, the compound can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can vary, with some studies suggesting that it acts as an inhibitor of specific enzymes, thereby altering the flow of metabolites through the pathway. This interaction can lead to changes in cellular metabolism and overall biochemical activity.

Transport and Distribution

The transport and distribution of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile within cells and tissues are essential for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, making it crucial to study its transport and distribution in detail .

Propiedades

IUPAC Name |

3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11-8-5-9(11)7-13(6-8)10(14)3-4-12/h8-9,11H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGGULUMECYSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2CC1CN(C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1477119.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)

![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477122.png)

![5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477123.png)

![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)

![3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477126.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477127.png)

![3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477129.png)

![5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477135.png)

![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477136.png)

![3-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477138.png)

![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1477140.png)

![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1477141.png)